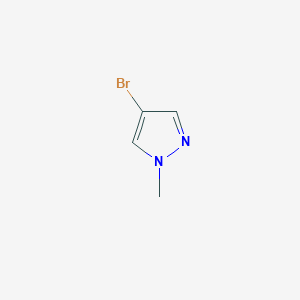

4-bromo-1-metil-1H-pirazol

Descripción general

Descripción

4-Bromo-1-methyl-1H-pyrazole is a brominated pyrazole derivative, a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and a methyl group at the 1-position distinguishes this compound from other pyrazole derivatives. Pyrazoles are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-bromo-1-methyl-1H-pyrazole derivatives can be achieved through various methods. For instance, the title compound in paper was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide. This method showcases the transformation of a hydroxyl group to a methoxy group, which is a common strategy in the synthesis of pyrazole derivatives. Additionally, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is described in paper , where primary and secondary amines react with tosylates to introduce the bromo substituent.

Molecular Structure Analysis

The molecular structure of 4-bromo-1-methyl-1H-pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structures of pyrazole N-substituted primary amides, including a 4-bromo derivative, were determined in paper . The study of tautomerism in the solid state and in solution of 4-bromo-1H-pyrazoles has been conducted using multinuclear magnetic resonance spectroscopy and DFT calculations, as reported in paper .

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrazole can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the nitrogen atoms in the pyrazole ring. The bromine atom can participate in halogen-metal exchange reactions or transition-metal-catalyzed cross-coupling reactions, as mentioned in paper . The reactivity of the pyrazole ring allows for the formation of diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-methyl-1H-pyrazole derivatives are influenced by the presence of the bromine atom and the pyrazole ring. The halogenated pyrazoles, including the bromo derivatives, exhibit specific hydrogen-bonding motifs and crystal structures, as discussed in paper . The spectroscopic properties, such as IR and NMR data, provide insights into the structural aspects of these compounds. The tautomerism of 4-bromo-1H-pyrazoles affects their physical state and solubility, as explored in paper .

Aplicaciones Científicas De Investigación

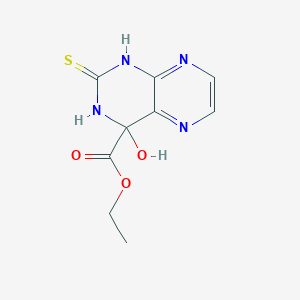

Síntesis de 1,4’-Bipirazoles

“4-bromo-1-metil-1H-pirazol” se puede utilizar como material de partida en la síntesis de 1,4’-bipirazoles . Los bipirizoles son una clase de compuestos que se han estudiado por sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de los materiales.

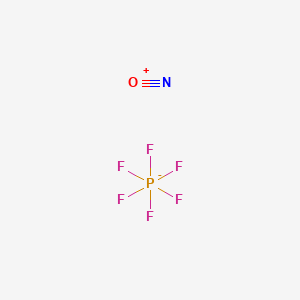

Preparación de complejos hexacoordinados sólidos

Este compuesto se puede utilizar en la preparación de complejos hexacoordinados sólidos por reacción con dimetil- y divinil-dicloruro de estaño . Estos complejos tienen posibles aplicaciones en catálisis y ciencia de los materiales.

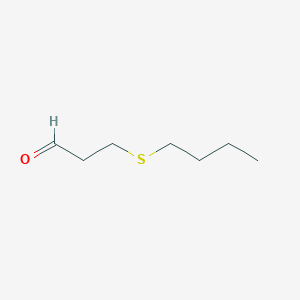

Síntesis de 4-Bromo-1-(2-Cloro-etil)-1H-Pirazol

“this compound” también se puede utilizar en la preparación de 4-bromo-1-(2-cloro-etil)-1H-pirazol . Este compuesto podría ser un intermedio útil en la síntesis de diversos otros compuestos químicos.

Aplicaciones biológicas

Los derivados de pirazol, como “this compound”, se ha descubierto que presentan diversas actividades biológicas . Se pueden utilizar en la síntesis de diversos compuestos farmacéuticos y biológicamente activos, incluyendo inhibidores .

Propiedades fotofísicas

Los pirazoles, incluyendo “this compound”, se han estudiado por sus propiedades fotofísicas . Estas propiedades los hacen potencialmente útiles en el desarrollo de dispositivos optoelectrónicos y materiales fluorescentes.

Aplicaciones industriales

Debido a su versatilidad sintética, los derivados de pirazol se pueden utilizar para obtener productos químicos de importancia industrial . Esto hace que “this compound” sea un compuesto valioso en la química industrial.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Bromo-1-methyl-1H-pyrazole is a chemical compound that has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function. This interaction results in the inhibition of oxidative phosphorylation and ATP exchange reactions, which are crucial for energy production in cells .

Result of Action

This can potentially affect cell growth and proliferation . Additionally, its ability to act as an inhibitor of liver alcohol dehydrogenase can influence the metabolism of alcohol in the body .

Análisis Bioquímico

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-bromo-1-methyl-1H-pyrazole and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, 4-bromo-1-methyl-1H-pyrazole can bind to certain proteins, altering their conformation and function.

Cellular Effects

4-Bromo-1-methyl-1H-pyrazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-bromo-1-methyl-1H-pyrazole can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 4-bromo-1-methyl-1H-pyrazole can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-bromo-1-methyl-1H-pyrazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 4-bromo-1-methyl-1H-pyrazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-1-methyl-1H-pyrazole can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-bromo-1-methyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 4-bromo-1-methyl-1H-pyrazole can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-bromo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-bromo-1-methyl-1H-pyrazole can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .

Metabolic Pathways

4-Bromo-1-methyl-1H-pyrazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can influence its overall activity and effects on cellular function .

Transport and Distribution

The transport and distribution of 4-bromo-1-methyl-1H-pyrazole within cells and tissues are crucial for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. These interactions can affect the localization and accumulation of 4-bromo-1-methyl-1H-pyrazole within different cellular compartments and tissues. The compound’s transport and distribution can influence its overall efficacy and toxicity .

Subcellular Localization

4-Bromo-1-methyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-bromo-1-methyl-1H-pyrazole can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-bromo-1-methyl-1H-pyrazole is essential for its overall activity and effects on cellular function .

Propiedades

IUPAC Name |

4-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSDKIJPVSPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166351 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15803-02-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15803-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)